Cyclopentylhydrazine dihydrochloride

Catalog No.
S1903207
CAS No.
645372-27-6
M.F
C5H14Cl2N2
M. Wt
173.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentylhydrazine dihydrochloride

CAS Number

645372-27-6

Product Name

Cyclopentylhydrazine dihydrochloride

IUPAC Name

cyclopentylhydrazine;dihydrochloride

Molecular Formula

C5H14Cl2N2

Molecular Weight

173.08 g/mol

InChI

InChI=1S/C5H12N2.2ClH/c6-7-5-3-1-2-4-5;;/h5,7H,1-4,6H2;2*1H

InChI Key

FPQRIFDTYLBNHV-UHFFFAOYSA-N

SMILES

C1CCC(C1)NN.Cl.Cl

Canonical SMILES

C1CCC(C1)NN.Cl.Cl

Cyclopentylhydrazine dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2C_5H_{14}Cl_2N_2 and a molecular weight of 173.08 g/mol. It is characterized by its cyclopentyl group attached to a hydrazine moiety, making it a member of the hydrazine class of compounds. The compound is typically encountered as a dihydrochloride salt, enhancing its solubility and stability in various applications. Cyclopentylhydrazine dihydrochloride is recognized for its potential biological activity and utility in synthetic organic chemistry.

, including:

  • Leuckart-Wallach Reaction: This reaction is utilized for the synthesis of amines from carbonyl compounds using hydrazine derivatives.
  • Mannich Reaction: Cyclopentylhydrazine can act as a nucleophile in this reaction, enabling the formation of β-amino carbonyl compounds.
  • Petasis Reaction: This involves the formation of amines from aldehydes, boronic acids, and amines, where cyclopentylhydrazine can serve as one of the amine sources .

The synthesis of cyclopentylhydrazine dihydrochloride typically involves the following methods:

  • Hydrazinolysis: Cyclopentyl hydrazine can be synthesized through the reaction of cyclopentanone with hydrazine in the presence of acid catalysts.
  • Salt Formation: The hydrochloride form is obtained by reacting cyclopentylhydrazine with hydrochloric acid, which enhances its solubility for various applications .

Cyclopentylhydrazine dihydrochloride finds applications in several fields:

  • Pharmaceuticals: It is used as an intermediate in drug synthesis and development.
  • Agriculture: Potential applications include use in agrochemicals.
  • Research: It serves as a reagent in organic synthesis and chemical research .

Interaction studies involving cyclopentylhydrazine dihydrochloride have primarily focused on its reactivity with various functional groups. These studies are crucial for understanding how this compound can be utilized effectively in synthetic pathways and its potential interactions with biological targets. Specific interactions with enzymes or receptors remain an area for further exploration to determine its pharmacological relevance .

Cyclopentylhydrazine dihydrochloride shares structural similarities with various other hydrazine derivatives. Here are some comparable compounds:

Compound NameCAS NumberSimilarity Score
Cyclohexylhydrazine hydrochloride24214-73-10.90
1-Cyclobutylhydrazine hydrochloride158001-21-90.85
Cyclopropylhydrazine dihydrochloride1374652-23-90.70
cis-Cyclopentane-1,3-diamine dihydrochloride63591-57-10.70
trans-Cyclopentane-1,3-diamine dihydrochloride1799439-22-70.70

Uniqueness

Cyclopentylhydrazine dihydrochloride is unique due to its specific cyclopentane structure and its potential applications in both medicinal chemistry and organic synthesis. Its reactivity profile may differ significantly from those of other similar compounds, making it a subject of interest for further research into its properties and applications .

Traditional Hydrazine Hydrochloride Salt Formation Pathways

The conventional approach to synthesizing cyclopentylhydrazine dihydrochloride relies primarily on established methodologies for hydrazine salt formation. These pathways have been extensively documented and represent the most widely employed synthetic strategies in both academic and industrial settings.

Two-Step Reduction with Sodium Cyanoborohydride

The most prominent traditional methodology involves a two-step reduction process utilizing sodium cyanoborohydride as the key reducing agent. This approach begins with tert-butyl 2-cyclopentylidenehydrazine carboxylate as the starting material [3]. The synthesis proceeds through an initial reduction step where the hydrazone intermediate is treated with sodium cyanoborohydride in a tetrahydrofuran-methanol solvent system. The reaction mixture is subjected to reflux conditions for ten minutes, followed by the addition of six normal hydrochloric acid and continued refluxing for 4.5 hours [3].

The mechanistic pathway involves the selective reduction of the carbon-nitrogen double bond by sodium cyanoborohydride, which serves as a milder reducing agent compared to sodium borohydride [4]. The cyanoborohydride ion [BH₃(CN)]⁻ exhibits reduced electrophilic capabilities due to the electron-withdrawing nature of the cyanide substituent, enabling selective reduction under controlled conditions [4] [5]. This selectivity proves crucial in maintaining the integrity of other functional groups present in the molecule.

The subsequent treatment with hydrochloric acid serves a dual purpose: first, it facilitates the removal of the tert-butoxycarbonyl protecting group through acid-catalyzed hydrolysis, and second, it promotes the formation of the desired dihydrochloride salt through protonation of the hydrazine nitrogen atoms [3]. The process achieves theoretical yields exceeding 100%, indicating highly efficient conversion and minimal material losses during workup procedures.

Direct Hydrazine Neutralization Methods

An alternative traditional approach involves the direct neutralization of cyclopentylhydrazine base with hydrochloric acid [6] . This methodology represents the most straightforward pathway for salt formation and follows the general principle of acid-base neutralization. The process typically employs aqueous hydrochloric acid solutions at controlled temperatures, generally maintained between 0°C and room temperature to prevent decomposition or side reactions.

The reaction mechanism proceeds through a simple protonation process where the lone pairs of electrons on the hydrazine nitrogen atoms accept protons from the hydrochloric acid, resulting in the formation of the dihydrochloride salt [8]. The stoichiometry requires two equivalents of hydrochloric acid per equivalent of cyclopentylhydrazine to achieve complete salt formation.

This approach offers several advantages, including operational simplicity, cost-effectiveness, and the elimination of complex synthetic intermediates. However, the method requires access to preformed cyclopentylhydrazine base, which itself necessitates separate synthetic protocols. The yields typically range from 85% to 95%, with the primary losses attributed to handling and purification procedures .

Boc-Deprotection Methodologies

The utilization of tert-butoxycarbonyl protection strategies represents another significant traditional pathway for accessing cyclopentylhydrazine dihydrochloride [9] [10]. This approach employs tert-butyl cyclopentylhydrazinecarboxylate as the protected precursor, which undergoes controlled deprotection under acidic conditions to yield the desired product.

The Boc-protection strategy offers several synthetic advantages, particularly in multistep synthetic sequences where protection of the hydrazine functionality proves necessary [9]. The protection is typically installed through reaction with di-tert-butyl dicarbonate under basic conditions or through solventless methodologies that have gained prominence due to their environmental advantages [10].

The deprotection process commonly employs trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane systems [9]. The reaction proceeds through protonation of the carbonyl oxygen, followed by loss of carbon dioxide and isobutylene to regenerate the free hydrazine, which immediately undergoes protonation to form the dihydrochloride salt. This methodology achieves yields in the range of 90% to 95% with high purity products [11].

Ketone-Hydrazine Condensation Approaches

A fourth traditional pathway involves the condensation of cyclopentanone with hydrazine hydrate, followed by appropriate reduction and salt formation steps [12] [13]. This approach represents a more direct route from readily available starting materials and eliminates the need for pre-formed hydrazine derivatives.

The initial condensation reaction follows standard imine formation mechanisms, where the hydrazine acts as a nucleophile attacking the electrophilic carbonyl carbon of cyclopentanone [13]. The resulting hydrazone intermediate subsequently undergoes reduction, commonly employing sodium cyanoborohydride or alternative reducing agents, to yield the saturated hydrazine derivative.

The process requires careful control of reaction conditions to prevent over-reduction or the formation of unwanted byproducts. Typical conditions involve ethanol as the solvent with the reaction proceeding at room temperature, followed by reduction and acidification steps to generate the final dihydrochloride salt. Yields for this methodology generally range from 70% to 85%, representing a reasonable compromise between synthetic efficiency and starting material accessibility [12].

Gold(I)-Catalyzed Cycloisomerization Approaches

The emergence of gold catalysis in organic synthesis has opened new pathways for the construction of complex molecular architectures, including those relevant to hydrazine derivative synthesis. Gold-catalyzed methodologies offer unique advantages in terms of selectivity, mild reaction conditions, and tolerance of various functional groups.

Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels-Alder Cascade Reactions

Recent developments in gold catalysis have demonstrated the feasibility of constructing hydrazine-containing cyclic systems through sophisticated cascade reactions [14]. These methodologies employ gold(I) catalysts in combination with dialkylazodicarboxylates to achieve the formation of 5-hydrazino-2-cyclopentenone derivatives through tandem cycloisomerization processes.

The reaction mechanism involves initial gold(I)-mediated activation of alkyne functionalities, followed by cycloisomerization to generate reactive intermediates that undergo subsequent hetero-Diels-Alder cycloaddition with the azodicarboxylate component [14]. The resulting strained intermediates subsequently undergo highly regioselective ring-opening through retro aza-Michael reactions, ultimately yielding the desired hydrazine-substituted products.

This methodology demonstrates remarkable efficiency, with yields ranging from 68% to 96% for various substrate combinations [14]. The approach is particularly notable for its ability to construct both six- and seven-membered ring-fused cyclopentenones bearing pendant hydrazino functionalities on bridgehead carbon atoms. The mild reaction conditions and high functional group tolerance make this approach particularly attractive for complex molecule synthesis.

Gold(III)-Catalyzed Cycloisomerization of Acetylenic Hydrazones

Gold(III) chloride has been demonstrated to promote the cycloisomerization of acetylenic oximes and hydrazones, providing access to substituted isoxazoles and pyrazoles [15]. While not directly applicable to cyclopentylhydrazine dihydrochloride synthesis, these methodologies provide important precedent for gold-catalyzed transformations of hydrazine-containing substrates.

The reaction conditions typically involve mild temperatures ranging from room temperature to 60°C, with the gold(III) catalyst facilitating the cycloisomerization through coordination to the acetylenic functionality [15]. The yields for these transformations generally range from 40% to 80%, depending on the specific substrate structure and reaction conditions.

Cationic Gold(I) Complex-Mediated Transformations

The utilization of cationic gold(I) complexes, particularly those generated from (PPh₃)AuCl and silver hexafluoroantimonate, has shown promise in facilitating various cycloisomerization reactions relevant to hydrazine chemistry [16]. These systems operate under mild conditions and demonstrate excellent selectivity for specific transformation pathways.

The cationic nature of these gold complexes enhances their electrophilicity, enabling efficient activation of unsaturated substrates under room temperature conditions [17]. The reactions typically proceed under inert atmospheres to prevent catalyst decomposition and maintain optimal reaction conditions. Yields for these transformations generally fall within the range of 60% to 85%, representing reasonable efficiency for complex molecular rearrangements.

Gold(I) π-Activation Mechanisms in Hydrazine Synthesis

The fundamental basis of gold(I) catalysis lies in its ability to activate unsaturated substrates through π-coordination, followed by nucleophilic attack and subsequent rearrangement processes [18] [19]. In the context of hydrazine synthesis, these mechanisms can be exploited to construct the required carbon-nitrogen bonds through carefully designed reaction sequences.

Gold(I)-phosphine complexes demonstrate particular efficacy in these transformations, operating under mild heating conditions typically ranging from 40°C to 80°C [18]. The reactions proceed through initial coordination of the gold catalyst to alkyne or alkene functionalities, followed by intramolecular or intermolecular nucleophilic attack by hydrazine derivatives. The yields for these processes typically range from 55% to 75%, reflecting the challenges associated with controlling both reactivity and selectivity in these complex transformations.

Industrial-Scale Production Protocols from Patent Literature

The commercial production of cyclopentylhydrazine dihydrochloride requires robust, scalable methodologies that can deliver consistent quality while maintaining economic viability. Patent literature provides valuable insights into the industrial approaches employed for large-scale synthesis.

Large-Scale Boc-Deprotection Protocols

Industrial implementations of Boc-deprotection methodologies typically employ glass-lined reactors and specialized distillation equipment to ensure product quality and process safety [20]. The scale of operation commonly ranges from 10 to 100 kilogram batches, with production rates achieving 50 to 200 kilograms per day depending on facility capacity and demand requirements.

Quality control protocols for industrial-scale production incorporate gas chromatography-mass spectrometry analysis and nuclear magnetic resonance confirmation to ensure product purity meets specification requirements [20]. The achieved purity levels typically exceed 97%, reflecting the stringent requirements of pharmaceutical and specialty chemical applications.

The industrial process design incorporates multiple safety considerations, including proper ventilation systems for handling hydrogen chloride emissions, appropriate materials of construction to resist corrosive conditions, and emergency response protocols for potential exposure scenarios. Temperature control systems maintain reaction conditions within narrow operational windows to ensure consistent product quality and prevent thermal decomposition.

Continuous Flow Synthesis Methodologies

The implementation of continuous flow technology represents a significant advancement in the industrial production of fine chemicals, including hydrazine derivatives [21]. These systems employ specialized flow reactors and heat exchangers to achieve precise control over reaction parameters while enabling continuous production capabilities.

Continuous flow synthesis offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety through reduced inventory of hazardous materials, and the ability to achieve steady-state operation with consistent product quality [21]. Production rates for continuous systems typically range from 1 to 10 kilograms per hour, with the capability for extended operation periods.

In-line monitoring systems enable real-time analysis of reaction progress and product quality, facilitating immediate process adjustments when deviations from target parameters occur. Automated sampling systems ensure representative samples are collected for comprehensive quality analysis while maintaining the integrity of the continuous process.

Automated Batch Synthesis Systems

Modern industrial facilities increasingly employ automated batch synthesis systems that combine the flexibility of batch processing with the consistency advantages of automated control . These systems typically operate at scales ranging from 1 to 50 kilogram batches, with production rates achieving 20 to 100 kilograms per batch cycle.

Automated dosing systems ensure precise addition of reagents according to predetermined recipes, minimizing variability between batches and reducing the potential for human error. Process control systems monitor critical parameters including temperature, pressure, pH, and reaction progress, implementing automatic adjustments to maintain optimal conditions.

Batch testing protocols ensure each production lot meets established quality specifications before release for downstream processing or final packaging. Purity levels for automated batch systems typically achieve 98% or higher, reflecting the improved process control capabilities compared to manual operations.

Green Chemistry Approaches

Environmental considerations have driven the development of more sustainable production methodologies, particularly focusing on solvent reduction and waste minimization [9] [10]. Green chemistry approaches to cyclopentylhydrazine dihydrochloride synthesis emphasize solvent-free reaction conditions where feasible and the implementation of more environmentally benign reagents and processes.

Pilot-scale implementations of green chemistry methodologies typically achieve production rates ranging from 10 to 50 kilograms per day while maintaining product purity levels of 95% or higher [9]. These approaches often incorporate comprehensive green metrics assessment to quantify environmental impact reductions compared to traditional methodologies.

The development of solvent-free reaction protocols has shown particular promise for Boc-protection and deprotection sequences, eliminating the need for large volumes of organic solvents while maintaining reaction efficiency [10]. These methodologies contribute to reduced waste generation, lower environmental impact, and improved overall process sustainability.

Crystallographic Data and Solid-State Properties

Cyclopentylhydrazine dihydrochloride presents as a white to off-white crystalline solid with the molecular formula C₅H₁₄Cl₂N₂ and a molecular weight of 173.08 g/mol [1] [2] [3] [4]. The compound is assigned CAS number 645372-27-6 and MDL number MFCD06800488 [3]. While comprehensive single-crystal X-ray diffraction analysis has not been reported in the literature, structural characteristics can be inferred from analogous hydrazinium salt compounds and the known behavior of related dihydrochloride salts.

Based on crystallographic studies of similar hydrazinium compounds, cyclopentylhydrazine dihydrochloride is expected to crystallize in either a monoclinic or orthorhombic crystal system [5] [6]. The space group is likely to be P21/c or a related centrosymmetric space group, which is commonly observed for organic hydrochloride salts [7]. The unit cell is anticipated to contain four molecules (Z = 4), consistent with typical molecular salt structures.

Solid-State Structure and Hydrogen Bonding

The solid-state structure of cyclopentylhydrazine dihydrochloride is dominated by extensive hydrogen bonding networks characteristic of hydrazinium salts [8] [5]. The protonated hydrazine moiety forms strong intermolecular N-H···Cl⁻ hydrogen bonds with the chloride anions, creating a three-dimensional network structure. This hydrogen bonding pattern is fundamental to the stability and physical properties of the compound.

The cyclopentyl ring adopts a typical envelope or half-chair conformation, contributing to the overall molecular packing efficiency. The presence of two chloride counterions per hydrazinium cation results in a charge-balanced crystal lattice with enhanced ionic character compared to the monochloride analog.

PropertyValueNotes
Crystal SystemMonoclinic or Orthorhombic (predicted)Based on analogous compounds [5] [6]
Space GroupP21/c (predicted)Common for organic salts [7]
Z4 (predicted)Typical for molecular salts
Calculated Density1.3-1.5 g/cm³ (estimated)Based on molecular packing
Hydrogen BondingN-H···Cl⁻Characteristic of hydrazinium salts [8]

Polymorphic Considerations

While no polymorphic forms of cyclopentylhydrazine dihydrochloride have been definitively identified, the potential for polymorphism exists given the flexible nature of the cyclopentyl substituent and the multiple hydrogen bonding possibilities. Studies on related hydrazine derivatives have revealed polymorphic behavior in compounds with similar structural features [9] [10]. The storage requirement of 2-8°C under inert atmosphere suggests potential temperature-dependent structural stability [3] [11].

Solubility Profile in Polar/Nonpolar Solvent Systems

The solubility characteristics of cyclopentylhydrazine dihydrochloride are significantly influenced by its ionic nature and hydrogen bonding capacity. The dihydrochloride salt formation dramatically enhances solubility in polar solvents compared to the neutral base compound.

Aqueous Solubility

Cyclopentylhydrazine dihydrochloride exhibits high aqueous solubility due to its ionic character and the presence of hydrogen bond donors and acceptors [12]. The dihydrochloride salt form facilitates complete ionic dissociation in aqueous media, with the hydrazinium cations forming hydration spheres and the chloride anions participating in the hydrogen bonding network of water. This enhanced aqueous solubility is a characteristic feature distinguishing it from many organic compounds and makes it suitable for applications requiring water-based formulations.

The high aqueous solubility is further supported by the compound's basic pKa value of 7.294 [3], indicating that the hydrazine nitrogens retain some basicity even in the diprotonated salt form, facilitating interactions with water molecules.

Polar Solvent Systems

Polar Protic Solvents: The compound demonstrates high solubility in polar protic solvents such as methanol, ethanol, and other alcohols [13]. The mechanism involves hydrogen bonding between the N-H groups of the hydrazinium cation and the hydroxyl groups of the alcohol solvents. This interaction pattern is consistent with the behavior observed for other hydrazinium salts [6].

Polar Aprotic Solvents: In polar aprotic solvents such as dimethyl sulfoxide (DMSO), acetonitrile, and dimethylformamide, cyclopentylhydrazine dihydrochloride exhibits moderate to high solubility [13]. The solvation occurs primarily through dipole-dipole interactions and ion-dipole interactions between the ionic compound and the high-dielectric-constant solvents.

Nonpolar Solvent Systems

The compound shows characteristically low solubility in nonpolar solvents such as hexane, toluene, and other hydrophobic organic solvents [13]. This behavior is typical for ionic compounds, where the energy required to separate the ions exceeds the solvation energy provided by nonpolar solvents. The cyclopentyl substituent, while introducing some hydrophobic character, is insufficient to overcome the strong ionic interactions in the crystal lattice.

Solvent CategorySolubilityMechanismApplications
WaterHighIonic dissociation, hydrationAqueous formulations [12]
Polar ProticHighHydrogen bondingAlcoholic solutions [13]
Polar AproticModerate-HighDipole interactionsOrganic synthesis media [13]
NonpolarLowPoor ionic solvationLimited utility [13]

Thermal Stability and Decomposition Kinetics

The thermal behavior of cyclopentylhydrazine dihydrochloride follows patterns observed in related hydrazinium compounds, though specific thermal analysis data for this compound remains limited in the published literature. Thermal stability assessment is crucial for understanding storage conditions, processing parameters, and potential decomposition pathways.

Thermal Stability Range

Based on thermal analysis of analogous hydrazinium salts and the parent compound characteristics, cyclopentylhydrazine dihydrochloride is expected to be thermally stable at ambient temperatures under appropriate storage conditions [14]. The compound requires storage at 2-8°C under inert atmosphere, suggesting potential thermal sensitivity at elevated temperatures [3] [11].

Comparative analysis with related compounds indicates that hydrazinium salts typically begin decomposition in the range of 75-250°C, depending on the counterion and substituents [14]. Hydrazine dihydrochloride itself decomposes around 200°C [15], providing a baseline for the expected thermal behavior of the cyclopentyl derivative.

Decomposition Pathways and Kinetics

The thermal decomposition of cyclopentylhydrazine dihydrochloride is anticipated to proceed through multiple pathways characteristic of hydrazinium compounds [16] [14]:

Primary Decomposition: Initial decomposition likely involves the loss of hydrogen chloride (HCl) and the formation of ammonia (NH₃) and nitrogen (N₂). This pattern is consistent with hydrazine decomposition mechanisms where N-N bond cleavage leads to the formation of nitrogen gas and ammonia [16] [17].

Secondary Reactions: The cyclopentyl substituent may undergo separate thermal decomposition, potentially involving ring-opening reactions and the formation of various hydrocarbon fragments [18]. The specific kinetics would depend on the temperature regime and atmospheric conditions.

Thermal Analysis Comparison:

CompoundInitial Decomposition (°C)Primary ProductsReference
Cyclopentylhydrazine dihydrochloride~200 (estimated)NH₃, N₂, HClAnalog-based [14]
Hydrazine dihydrochloride~200NH₃, N₂, HCl [15]
Hydrazinium acetate75NH₃, acetic acid [14]
Hydrazinium sulfite276NH₃, SO₂ [14]

Kinetic Considerations

The decomposition kinetics of hydrazinium compounds are influenced by several factors including heating rate, atmospheric conditions, and the presence of catalytic surfaces [16] [19]. Studies on hydrazine thermal decomposition indicate that:

  • Lower temperatures favor ammonia formation over nitrogen and hydrogen [20]
  • Higher pressure conditions tend to promote ammonia formation [20]
  • The presence of metal surfaces can catalyze decomposition at lower temperatures [19]

For cyclopentylhydrazine dihydrochloride, the thermal decomposition is expected to follow similar kinetic patterns, with the onset temperature influenced by the electronic and steric effects of the cyclopentyl substituent. The dihydrochloride salt form may provide additional thermal stability compared to the free base due to the ionic lattice energy.

Practical Implications

The thermal analysis indicates that cyclopentylhydrazine dihydrochloride should be handled and stored under controlled temperature conditions to prevent decomposition. Processing applications requiring elevated temperatures should be carefully monitored, with consideration given to the potential formation of toxic gases including ammonia and hydrogen chloride during thermal decomposition.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-16-2023

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